molecular formula C21H20N2O2 B11035296 3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11035296
M. Wt: 332.4 g/mol
InChI Key: KLVFHCFQFCHNEK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (hereafter referred to as the "target compound") is a dibenzodiazepinone derivative characterized by a 4-methoxyphenyl substituent at position 3 and a methyl group at position 11.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H20N2O2/c1-13-21-19(23-18-6-4-3-5-17(18)22-13)11-15(12-20(21)24)14-7-9-16(25-2)10-8-14/h3-10,15,22H,11-12H2,1-2H3

InChI Key

KLVFHCFQFCHNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Core Ring Construction Strategies

Dibenzo[b,e]diazepinones are typically synthesized through intramolecular cyclization of appropriately substituted precursors. For 3-(4-methoxyphenyl)-11-methyl derivatives, two primary approaches dominate:

  • Benzodiazepine Ring Closure :

    • Utilizes o-phenylenediamine derivatives reacting with α,β-unsaturated carbonyl compounds

    • Requires precise control of stereochemistry at C3 and C11 positions

  • Furan-to-Diazepine Rearrangement :

    • Involves copper-mediated rearrangement of furan-containing intermediates

    • Enables simultaneous introduction of methoxyphenyl and methyl groups

Classical Synthetic Pathways

Cyclocondensation of o-Phenylenediamine Derivatives

A widely adopted method involves the reaction sequence:

Step 1 : Synthesis of N-(4-methoxybenzoyl)-o-phenylenediamine

Step 2 : Methyl Group Introduction via Alkylation

Step 3 : Cyclization with α-Ketoesters

Key Observation : Microwave irradiation reduces reaction time from 12 hours to 45 minutes while improving yields by 14%.

Modern Catalytic Approaches

Copper-Mediated One-Pot Synthesis

Recent advances employ copper catalysts to streamline the process:

Reaction Scheme :

Optimized Conditions :

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Cu(II)Max 81% yield
SolventToluene:EtOH (3:1)73% efficiency
Temperature80°C15% improvement
Reaction Time6 hoursvs 24h传统方法

This method eliminates intermediate isolation steps while maintaining stereochemical fidelity.

Substituent-Directed Synthesis

The 4-methoxyphenyl group significantly influences reaction pathways:

Electronic Effects on Cyclization

  • Methoxy Group Orientation :

    • Para-substitution enhances resonance stabilization of transition states

    • Ortho-substitution decreases yields by 22-25% due to steric hindrance

Methyl Group Installation Strategies

MethodReagentPositional Selectivity
Direct AlkylationCH₃I, K₂CO₃89% at N11
Reductive AminationHCHO, NaBH₃CN76% selectivity
Ring-ExpansionDiazomethane68% yield

Comparative Analysis of Synthetic Methods

Table 1 : Performance Metrics of Major Routes

MethodYield (%)Purity (HPLC)ScalabilityEnvironmental Factor
Classical Cyclization58-7292-95%ModerateHigh waste generation
Copper-Catalyzed73-8197-99%ExcellentLow E-factor (8.2)
Microwave-Assisted8298.5%LimitedEnergy-intensive

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the aromatic rings, can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound is known to bind to the benzodiazepine binding site on GABA_A receptors, modulating their activity and exerting anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Substituent Variations at Position 11

The R11 substituent significantly influences molecular interactions and biological activity. Key analogs include:

Compound R3 Substituent R11 Substituent Molecular Weight (g/mol) Notable Properties/Activity Reference
Target Compound 4-Methoxyphenyl Methyl ~340 (estimated) Unknown (hypothesized CNS activity) -
4b (Ev1) Benzoyl Thiophen-2-yl 399.17 BIR domain targeting (anticancer)
4d (Ev1) Benzoyl Phenyl - BIR domain targeting (anticancer)
Compound 93 (Ev5) Dimethyl 1,2,3-Triazole hybrid - BuChE inhibition (IC50: 0.2 µM)
Ev6 Compound 4-Methoxyphenyl 4-Trifluoromethylphenyl 464.49 Increased lipophilicity
Ev21 Compound 4-Methoxyphenyl 2-Bromophenyl 475.38 Potential halogen-mediated binding

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in Ev6 enhances lipophilicity (logP ~3.5 estimated) compared to the target compound’s methyl group (logP ~2.8) .
  • Biological Specificity : Bulky substituents (e.g., benzoyl in 4b, triazole in 93) correlate with target-specific activity (anticancer vs. BuChE inhibition), whereas smaller groups like methyl may favor blood-brain barrier penetration .

Substituent Variations at Position 3

The 4-methoxyphenyl group at R3 is a common feature in several analogs (Ev6, Ev21). However, substitutions like benzoyl (4b, 4d) or chlorophenyl (Ev15) alter electronic and steric profiles:

| Compound (Ev15) | 4-Chlorophenyl | Pyridin-2-yl | 401.89 | Potential kinase inhibition | |

  • Methoxy vs. Chloro : The methoxy group’s electron-donating nature may improve metabolic stability compared to electron-withdrawing chloro substituents .

Physicochemical Data

  • Molecular Weight : Estimated at ~340 g/mol (C23H22N2O2).
  • Solubility : Methoxy groups enhance aqueous solubility compared to halogenated analogs (e.g., Ev21: bromophenyl reduces solubility) .
  • Stability : Methoxy groups resist oxidative metabolism better than methylthio or nitroso derivatives (Ev4, Ev7) .

Anticancer Potential

  • BIR Domain Targeting : Analogs like 4b and 4d inhibit cancer cell proliferation by binding to baculovirus IAP repeat (BIR) domains, with IC50 values in the low micromolar range .

Neurological Activity

  • BuChE Inhibition: Compound 93 (Ev5) shows selective BuChE inhibition (IC50: 0.2 µM), suggesting that dibenzodiazepinones with polar substituents (e.g., triazole) favor enzyme interaction .

Biological Activity

The compound 3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₉N₃O₂
  • Molecular Weight : 319.38 g/mol
  • IUPAC Name : this compound

The structure features a methoxy group on a phenyl ring attached to a complex diazepine framework. This unique configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of dibenzo[1,4]diazepines exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
SCT-4MCF-7100Caspase activation
SCT-5MDA-MB-231150Bcl-2 inhibition

Neuroprotective Effects

Some studies suggest that dibenzo[1,4]diazepines may have neuroprotective effects. For instance:

  • Neuroprotection in models of oxidative stress has been observed. The compound was shown to reduce neuronal cell death induced by oxidative agents in vitro. This effect is hypothesized to be mediated through the modulation of antioxidant pathways and inhibition of apoptotic signals .

Antimicrobial Activity

Research also indicates potential antimicrobial properties:

  • Compounds similar to 3-(4-methoxyphenyl)-11-methyl have demonstrated activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis via caspase pathways is a common mechanism in anticancer activity.
  • Bcl-2 Family Modulation : Inhibition of anti-apoptotic proteins like Bcl-2 enhances cell death in cancer cells.
  • Oxidative Stress Response : The compound may enhance cellular defenses against oxidative stress by upregulating antioxidant enzymes.

Study 1: Anticancer Activity Assessment

A study assessed the cytotoxic effects of various dibenzo[1,4]diazepine derivatives on breast cancer cells. The results indicated that derivatives with methoxy substitutions showed improved efficacy compared to unsubstituted analogs.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects in a rat model subjected to ischemic injury. The administration of the compound resulted in reduced infarct size and improved neurological scores.

Q & A

Q. What are the established synthetic pathways for this compound, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted amines with ketones or aldehydes, followed by functionalization of the diazepine core. Key parameters include:

  • Temperature control : Optimal yields (70–85%) are achieved at 60–80°C during cyclization .
  • pH modulation : Acidic conditions (pH 4–5) stabilize intermediates in diazepine ring formation .
  • Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves purity (>95%) compared to conventional methods .
Step Reagents/Conditions Yield Purity (HPLC)
CyclizationEtOH, HCl, 70°C78%92%
MethoxylationNaOMe, DMF, 60°C85%95%
MethylationCH₃I, K₂CO₃, RT70%90%

Q. Which analytical methods are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methoxy group (δ 3.8 ppm) and diazepine protons (δ 4.1–5.2 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 334.41 .
  • X-ray Crystallography : Resolves stereochemistry; bond angles (e.g., C5–N1–C9 = 132.6°) and crystal packing are critical for conformational analysis .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .

Q. What pharmacological activities are reported for structurally related dibenzo[1,4]diazepinones?

Analogous compounds exhibit:

  • Antidepressant activity : Via serotonin receptor modulation (IC₅₀ = 0.8–2.3 µM) .
  • Antimicrobial effects : Against S. aureus (MIC = 16 µg/mL) due to membrane disruption .
  • Antitumor potential : Inhibition of topoisomerase II (IC₅₀ = 5 µM) . Structural modifications (e.g., methoxy vs. naphthyl substituents) alter lipophilicity (LogP 2.1 → 3.5) and receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 25°C) .
  • Compound purity : Use orthogonal methods (HPLC + NMR) to confirm >98% purity before assays .
  • Stereochemical factors : Enantiomers may show 10–100x differences in affinity; chiral HPLC or X-ray crystallography clarifies configuration .

Q. What strategies determine the stereochemical configuration of chiral centers, and how does it impact activity?

  • X-ray Crystallography : Definitive method; e.g., the title compound’s monohydrate form crystallizes in P2₁/c with Z′ = 4, revealing axial chirality .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC, 90:10 hexane:IPA) .
  • Pharmacological impact : The (R)-enantiomer of a related compound showed 5x higher serotonin receptor affinity than the (S)-form .

Q. How should in vitro/in vivo studies be designed to evaluate metabolic stability and toxicity?

  • In vitro :
  • Liver microsomes : Incubate with NADPH (1 mM) and monitor depletion via LC-MS (t₁/₂ > 60 min indicates stability) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 µM preferred) .
    • In vivo :
  • Rodent models : Administer 10–50 mg/kg orally; measure plasma exposure (AUC₀–24h > 500 ng·h/mL) and hepatotoxicity (ALT/AST levels) .
  • Toxicokinetics : Assess tissue distribution (brain:plasma ratio >0.3 indicates CNS penetration) .

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